molecular formula C11H6ClN3 B8622212 4-Chloro-6-(3-cyanophenyl)-pyrimidine

4-Chloro-6-(3-cyanophenyl)-pyrimidine

Cat. No. B8622212
M. Wt: 215.64 g/mol
InChI Key: XDMJJWRNNDGWRQ-UHFFFAOYSA-N
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Patent
US05064832

Procedure details

6-(3-cyanophenyl)-4-hydroxypyrimidine is boiled under reflux with phosphorus oxychloride to give the title compound.
Name
6-(3-cyanophenyl)-4-hydroxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[N:14]=[CH:13][N:12]=[C:11](O)[CH:10]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:11]1[CH:10]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[N:2])[CH:4]=2)[N:14]=[CH:13][N:12]=1

Inputs

Step One
Name
6-(3-cyanophenyl)-4-hydroxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C1=CC(=NC=N1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1=CC(=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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